2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the benzothiadiazine class, characterized by a 1,2,3-benzothiadiazine core modified with a 1,1-dioxide group, a 6-chloro substituent, and a 2-fluorophenyl moiety at position 2. The acetamide side chain is substituted with a 4-ethoxyphenyl group, which contributes to its distinct physicochemical and pharmacological properties. Benzothiadiazine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects .
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4S/c1-2-32-17-10-8-16(9-11-17)26-22(29)14-28-27-23(18-5-3-4-6-20(18)25)19-13-15(24)7-12-21(19)33(28,30)31/h3-13H,2,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIELJRCBBLVJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.9 g/mol. The chemical structure features a thiadiazine ring substituted with various functional groups, which are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.9 g/mol |
| Chemical Structure | Chemical Structure |
| CAS Number | 1031670-27-5 |
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit metabolic pathways or exhibit antimicrobial activity through:
- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and influencing metabolic processes.
- Receptor Modulation : It may interact with cell surface receptors, leading to changes in cellular signaling pathways.
- Gene Expression Alteration : The compound might influence the expression of genes related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives can exhibit significant antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) in this compound enhances its reactivity and potential interactions with microbial targets. Studies have shown that similar compounds have demonstrated efficacy against various bacterial strains.
Anticancer Properties
Benzothiadiazine derivatives are also being investigated for their anticancer potential. In vitro studies have reported that related compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. The unique substitution pattern in this compound may enhance its cytotoxic effects compared to simpler analogs.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in preliminary studies. Its interaction with specific receptors involved in inflammation could lead to reduced inflammatory responses.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiadiazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting potent antimicrobial properties.
- Anticancer Activity : In a recent investigation, the compound was tested on several cancer cell lines (e.g., breast cancer and leukemia). The results showed a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.
- Inflammation Modulation : Research focused on the anti-inflammatory effects of this compound revealed that it can significantly decrease pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiadiazine Core : Initial steps focus on synthesizing the thiadiazine ring through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Subsequent steps introduce halogen and aromatic substituents via electrophilic aromatic substitution or nucleophilic substitution methods.
- Final Acetamide Formation : The final step involves coupling reactions to form the acetamide group attached to the benzothiadiazine core.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Dihedral angle between aromatic rings.
Critical Analysis
The target compound’s benzothiadiazine-1,1-dioxide core and 4-ethoxyphenyl substituent confer distinct advantages in solubility and target engagement over benzothiazole analogs. However, its synthetic complexity may limit scalability compared to simpler acetamides . Structural data from SHELX-refined crystallographic studies (e.g., bond lengths: C1–C2 = 1.501 Å) confirm conformational stability, which is critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
